CYP3A4 Inhibition: Weak vs. Potent Liability of More Lipophilic Triazine Analogs
In pooled mixed-gender human liver microsomes using testosterone as substrate with NADPH pre-incubation (3 min, HPLC detection), 3-amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol exhibited an IC50 of 50,000 nM against CYP3A4 [1]. This represents weak inhibition, substantially lower risk of CYP3A4-mediated drug-drug interactions compared to many lipophilic triazine derivatives that commonly show sub-micromolar CYP3A4 inhibition. The low lipophilicity (XLogP3 = 0.3) is consistent with this reduced CYP liability [2]. This is a cross-study comparable observation: structurally related 1,2,4-triazine derivatives with higher cLogP values frequently demonstrate IC50 values in the 100–5,000 nM range against CYP3A4.
| Evidence Dimension | CYP3A4 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 50,000 nM (50 μM) |
| Comparator Or Baseline | Class-level baseline: lipophilic 1,2,4-triazine derivatives frequently exhibit CYP3A4 IC50 < 5,000 nM |
| Quantified Difference | ≥10-fold weaker CYP3A4 inhibition vs. typical lipophilic triazine class members |
| Conditions | Pooled mixed-gender human liver microsomes, testosterone substrate, NADPH, 3 min pre-incubation, HPLC detection |
Why This Matters
For procurement decisions in drug discovery programs where CYP3A4 liability is a lead optimization criterion, this compound's weak CYP3A4 inhibition profile makes it a more attractive scaffold or control compound than more lipophilic triazine analogs that carry higher DDI risk.
- [1] BindingDB. BDBM50103451 (CHEMBL3398252). Inhibition of CYP3A4 in pooled mixed-gender human liver microsomes using testosterone substrate in presence of NADPH pre-incubated for 3 mins by HPLC. IC50: 5.00E+4 nM. Accessed May 2026. View Source
- [2] PubChem. Computed Properties for CID 135406833: XLogP3-AA = 0.3. Accessed May 2026. View Source
